molecular formula C29H23FN4O2 B11492962 1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11492962
M. Wt: 478.5 g/mol
InChI Key: SGPIHZJRLSNCFE-UHFFFAOYSA-N
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Description

1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(4-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its spiro structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C29H23FN4O2

Molecular Weight

478.5 g/mol

IUPAC Name

1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-2'-pyrrol-1-ylspiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C29H23FN4O2/c1-28(2)15-23-25(24(35)16-28)29(20-7-3-4-8-22(20)32-27(29)36)21(17-31)26(33-13-5-6-14-33)34(23)19-11-9-18(30)10-12-19/h3-14H,15-16H2,1-2H3,(H,32,36)

InChI Key

SGPIHZJRLSNCFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=CC=C(C=C5)F)N6C=CC=C6)C#N)C

Origin of Product

United States

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